4-(n,n-Dimethyl)anilinemagnesium bromide

Catalog No.
S1900229
CAS No.
7353-91-5
M.F
C8H10BrMgN
M. Wt
224.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(n,n-Dimethyl)anilinemagnesium bromide

CAS Number

7353-91-5

Product Name

4-(n,n-Dimethyl)anilinemagnesium bromide

IUPAC Name

magnesium;N,N-dimethylaniline;bromide

Molecular Formula

C8H10BrMgN

Molecular Weight

224.38 g/mol

InChI

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OFDIPUNYMRLSER-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CN(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

The exact mass of the compound 4-(n,n-Dimethyl)anilinemagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(N,N-Dimethyl)anilinemagnesium bromide (CAS 7353-91-5) is an electron-rich aryl Grignard reagent primarily utilized to introduce the 4-(dimethylamino)phenyl moiety into organic scaffolds . Typically supplied as a 0.5 M solution in tetrahydrofuran (THF), it acts as a highly reactive nucleophile due to the strong resonance electron-donating effect of the para-dimethylamino group[1]. In industrial and laboratory procurement, it serves as a critical precursor for the synthesis of triarylmethane dyes, specialized fluorescent probes, and electron-rich phosphine ligands, offering a stable and scalable alternative to highly reactive organolithium analogs [2].

Substituting 4-(N,N-Dimethyl)anilinemagnesium bromide with generic aryl Grignards or organolithium analogs compromises either synthetic viability or end-product functionality . Unsubstituted phenylmagnesium bromide lacks the necessary electron-donating profile to enable photoinduced electron transfer (PeT) in fluorescent probes or to sufficiently increase the electron density of derived phosphine ligands [1]. While 4-methoxyphenylmagnesium bromide offers some electron donation, its Hammett constant is significantly weaker, reducing nucleophilic push in sterically hindered additions. Conversely, the direct lithium analog, [4-(dimethylamino)phenyl]lithium, presents severe processability challenges; it requires cryogenic handling (typically -78 °C) to prevent decomposition and side reactions, whereas the Grignard reagent operates efficiently between 0 °C and 25 °C, making it the practical choice for scalable procurement [2].

Processability: Thermal Stability and Scale-Up Temperature

For industrial scale-up, the thermal stability of the organometallic intermediate dictates infrastructure requirements. 4-(N,N-Dimethyl)anilinemagnesium bromide can be routinely handled and reacted at 0 °C to 25 °C without significant degradation [1]. In contrast, the corresponding organolithium reagent,[4-(dimethylamino)phenyl]lithium, typically requires cryogenic conditions (-78 °C) to avoid decomposition and unwanted metalation side reactions .

Evidence DimensionOperating temperature for stable nucleophilic addition
Target Compound Data0 °C to 25 °C
Comparator Or Baseline[4-(Dimethylamino)phenyl]lithium (-78 °C)
Quantified Difference78 °C to 103 °C higher operating temperature
ConditionsStandard nucleophilic addition to carbonyls in THF

Eliminates the need for expensive cryogenic cooling infrastructure during manufacturing scale-up.

Precursor Suitability: Electronic Push for Ligand Design

When synthesizing electron-rich phosphine ligands for cross-coupling catalysis, the electron-donating strength of the aryl group is paramount. The 4-(dimethylamino)phenyl group derived from this Grignard possesses a Hammett para-substituent constant (σp) of -0.83, indicating extremely strong electron donation [1]. This is substantially more donating than the 4-methoxyphenyl group (σp = -0.27) and the unsubstituted phenyl group (σp = 0.00) .

Evidence DimensionHammett para-substituent constant (σp)
Target Compound Data-0.83 (Strongly electron-donating)
Comparator Or Baseline4-Methoxyphenylmagnesium bromide (-0.27) and Phenylmagnesium bromide (0.00)
Quantified Difference0.56 to 0.83 units more negative (greater electron donation)
ConditionsStandard Hammett electronic parameter scale

Procuring this specific Grignard allows for the synthesis of highly electron-rich ligands necessary for activating challenging substrates like unactivated aryl chlorides.

Application-Critical Performance: Enablement of PeT in Fluorophores

In the development of fluorescent sensors, the introduction of a 4-(dimethylamino)phenyl group is utilized to quench fluorescence via photoinduced electron transfer (PeT) until a target analyte binds. Probes synthesized using 4-(N,N-Dimethyl)anilinemagnesium bromide exhibit strong pH- or metal-dependent fluorescence "turn-on" ratios . Probes synthesized with baseline phenylmagnesium bromide lack the lone pair on nitrogen required for PeT, resulting in static, non-responsive fluorescence[1].

Evidence DimensionAnalyte-responsive fluorescence modulation (PeT capability)
Target Compound DataEnables high-contrast "turn-on" response
Comparator Or BaselinePhenylmagnesium bromide (No PeT capability)
Quantified DifferenceBinary difference (Responsive vs. Non-responsive)
ConditionsIntegration into BODIPY or Rhodamine fluorophore scaffolds

This compound is strictly required for buyers manufacturing responsive fluorescent sensors, as generic aryl Grignards cannot provide the necessary photophysical switching mechanism.

Synthesis of Triarylmethane Dyes

This Grignard reagent is the direct precursor of choice for synthesizing Malachite Green analogs and other triarylmethane dyes. Its strong nucleophilicity allows for efficient addition to diaryl ketones, while the dimethylamino group provides the essential auxochromic shift required for the deep coloration of the final dye products.

Manufacturing of Responsive Fluorescent Probes

Where baseline phenyl Grignards fail to provide functional utility, this compound is procured to introduce the dimethylaminophenyl moiety into BODIPY and rhodamine scaffolds. This enables photoinduced electron transfer (PeT), creating probes that act as high-contrast "turn-on" sensors for pH, metal ions, or reactive oxygen species [1].

Development of Electron-Rich Phosphine Ligands

In catalyst development, this reagent is used to synthesize highly electron-rich triaryl or dialkylaryl phosphines. The extreme electron-donating capacity (Hammett σp = -0.83) of the resulting ligand significantly accelerates the oxidative addition step in palladium- and nickel-catalyzed cross-coupling reactions, outperforming standard triphenylphosphine [2].

Hydrogen Bond Acceptor Count

3

Exact Mass

222.98470 g/mol

Monoisotopic Mass

222.98470 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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